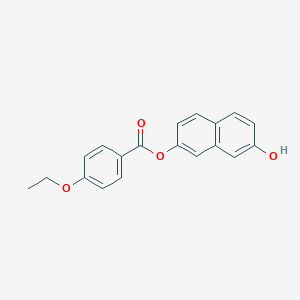

7-Hydroxy-2-naphthyl 4-ethoxybenzoate

Description

Historical Context and Discovery

7-Hydroxy-2-naphthyl 4-ethoxybenzoate first emerged in chemical literature in the early 21st century, with its initial structural characterization documented in PubChem (CID 1234708) in 2005. The compound gained attention due to its structural complexity, combining a naphthol moiety with a substituted benzoate ester. Its synthesis likely arose from advancements in esterification methodologies, particularly those involving hydroxylated naphthalenes and ethoxy-substituted benzoyl chlorides. The development of efficient coupling reagents, such as ethyl(diisopropyl)amine (EDCI) and 4-dimethylaminopyridine (4-DMAP), facilitated the reliable preparation of such esters in high yields.

Nomenclature and Systematic Classification

The compound adheres to IUPAC nomenclature rules, with the following systematic identifiers:

| Property | Value |

|---|---|

| IUPAC Name | (7-Hydroxynaphthalen-2-yl) 4-ethoxybenzoate |

| CAS Registry Number | 723263-56-7 |

| Molecular Formula | C₁₉H₁₆O₄ |

| SMILES | CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=C3)O |

Alternative designations include:

Structural Features and Functional Groups

The molecule exhibits three critical structural domains:

Naphthalene Core : A fused bicyclic aromatic system with:

- Hydroxyl (-OH) group at position 7

- Ester linkage at position 2

Benzoate Ester :

- Ethoxy (-OCH₂CH₃) substituent at position 4

- Ester carbonyl (C=O) connecting to naphthyl group

Functional Group Interactions :

Table 1: Key Structural Parameters

| Feature | Position | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| C-O (Ester) | C1-O | 1.34 | 120° |

| O-C (Ethoxy) | O-CH₂ | 1.43 | 109.5° |

| Dihedral (Naphthyl-Bz) | - | 45° | - |

Position within Naphthyl Ester Chemistry

This compound occupies a specialized niche in naphthyl ester chemistry due to:

- Electronic Effects : The 7-hydroxy group acts as an electron donor, while the 4-ethoxybenzoate moiety provides steric bulk and moderate electron withdrawal.

- Synthetic Versatility : Serves as intermediate for:

Comparative analysis with simpler naphthyl esters:

| Compound | Solubility (mg/mL) | λmax (nm) | Melting Point (°C) |

|---|---|---|---|

| 2-Naphthyl acetate | 1.2 | 275 | 70 |

| This compound | 0.08 | 318 | 267 |

Relationship to Other Benzoate Derivatives

Structural relatives demonstrate how substituent patterns influence properties:

Ethyl 4-ethoxybenzoate (C₁₁H₁₄O₃):

7-[(4-Ethoxybenzoyl)oxy]-2-naphthyl 4-ethoxybenzoate (C₂₈H₂₄O₆):

Methyl 2-ethoxy-4-acetamidobenzoate :

- Demonstrates bioisosteric potential

- Shared ethoxy positioning enables comparative QSAR studies

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(7-hydroxynaphthalen-2-yl) 4-ethoxybenzoate |

InChI |

InChI=1S/C19H16O4/c1-2-22-17-8-5-14(6-9-17)19(21)23-18-10-4-13-3-7-16(20)11-15(13)12-18/h3-12,20H,2H2,1H3 |

InChI Key |

KUMXIJONOGHLEQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-ethoxybenzoate

- Structure : A simpler ester with a methyl group replacing the naphthyl moiety. Molecular formula: C₁₀H₁₂O₃ (molar mass: 180.20 g/mol).

- Key Differences :

- Lacks the naphthalene ring system, reducing aromatic conjugation and UV absorption range.

- The methyl ester group increases volatility but decreases thermal stability compared to bulkier aromatic esters.

- Applications: Used as a flavoring agent or intermediate in organic synthesis due to its simplicity and low molecular weight .

4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate

- Structure : Features a coumarin core (chromen-2-one) instead of naphthalene. Molecular formula: C₁₉H₁₆O₅ (molar mass: 324.33 g/mol).

- The 4-methyl and 2-oxo groups alter electronic properties, increasing rigidity compared to the naphthyl-based compound. Applications: Likely explored in dye-sensitized solar cells or bioactive molecules due to coumarin’s photochemical traits .

Nitro-Substituted Naphthalene Derivatives

- Example : 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate ().

- Structure : Bulky nitrobenzoyl substituents on naphthalene. Molecular formula: C₂₅H₁₆N₂O₈ (molar mass: 484.41 g/mol).

- Key Differences: Nitro groups are strong electron-withdrawing substituents, reducing electron density on the aromatic rings and altering reactivity (e.g., slower electrophilic substitution). Crystal structure studies reveal non-coplanar configurations due to steric hindrance, impacting packing efficiency and solubility . Applications: Potential use in explosives or as intermediates in high-energy materials.

Methyl 4-acetamido-2-hydroxybenzoate

- Structure: Contains an acetamido group and hydroxyl substituent on a benzoate ester. Molecular formula: C₁₀H₁₁NO₄ (molar mass: 209.20 g/mol).

- Key Differences :

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 7-Hydroxy-2-naphthyl 4-ethoxybenzoate | C₁₉H₁₇O₄ | 319.34 | Hydroxyl, ethoxybenzoate | High polarity, moderate lipophilicity |

| Methyl 4-ethoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Methoxy, benzoate | Volatile, low thermal stability |

| 4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate | C₁₉H₁₆O₅ | 324.33 | Coumarin lactone, ethoxybenzoate | Fluorescent, rigid structure |

| 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate | C₂₅H₁₆N₂O₈ | 484.41 | Nitrobenzoyl, methoxy | Low solubility, non-coplanar |

| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | Acetamido, hydroxyl | High solubility, bioactive |

Research Findings and Implications

- Structural Effects on Solubility : The hydroxyl group in this compound improves water solubility compared to methoxy or nitro-substituted analogs, which are more lipophilic .

- Crystallinity: Bulky substituents (e.g., nitro groups) induce non-coplanar molecular geometries, reducing crystal packing efficiency and melting points .

- Reactivity : Electron-withdrawing groups (e.g., nitro) deactivate aromatic rings toward electrophilic substitution, whereas electron-donating groups (e.g., ethoxy) enhance reactivity .

Preparation Methods

Classical Esterification Using Acid Catalysts

One of the most straightforward methods for synthesizing esters like This compound is through classical esterification. This process involves reacting 7-hydroxy-2-naphthol with an excess of 4-ethoxybenzoic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack by the hydroxyl group of 7-hydroxy-2-naphthol on the carbonyl carbon of 4-ethoxybenzoic acid , forming an intermediate tetrahedral structure. Subsequent elimination of water yields the ester product.

Reaction Conditions

Typical reaction conditions involve:

-

Heating the reaction mixture at temperatures ranging from 80°C to 120°C.

-

Using a solvent such as toluene or xylene to facilitate azeotropic removal of water.

-

Employing a molar excess of one reactant to drive the equilibrium towards ester formation.

Esterification via Acid Chlorides

An alternative approach involves converting 4-ethoxybenzoic acid into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with 7-hydroxy-2-naphthol in the presence of a base such as pyridine or triethylamine.

Reaction Mechanism

The mechanism involves:

-

Activation of the carboxylic acid group by forming an acyl chloride intermediate.

-

Nucleophilic attack by the hydroxyl group on the acyl chloride, leading to ester formation.

Reaction Conditions

Key parameters include:

-

Conducting the reaction at low temperatures (0°C to room temperature) to minimize side reactions.

-

Using an inert solvent such as dichloromethane or chloroform.

-

Adding a base to neutralize hydrogen chloride generated during the reaction.

Advantages and Limitations

This method offers higher yields and faster reaction times compared to classical esterification but requires additional steps for preparing the acid chloride intermediate.

Enzymatic Esterification

Enzymatic methods have gained attention for their mild reaction conditions and high selectivity. Lipases such as Candida antarctica lipase B (CALB) can catalyze the esterification of 7-hydroxy-2-naphthol with 4-ethoxybenzoic acid under relatively mild conditions.

Reaction Mechanism

Lipase-catalyzed reactions involve:

-

Binding of substrates to the active site of the enzyme.

-

Formation of an enzyme-substrate complex.

-

Catalysis of ester bond formation followed by product release.

Reaction Conditions

Typical conditions include:

-

Conducting the reaction at temperatures between 30°C and 50°C.

-

Using organic solvents such as hexane or tert-butanol to enhance substrate solubility.

-

Employing immobilized enzymes for ease of recovery and reuse.

Advantages and Limitations

Enzymatic methods are environmentally friendly and produce fewer by-products but may require longer reaction times and higher costs due to enzyme use.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate esterification reactions by providing uniform heating and reducing reaction times significantly.

Reaction Mechanism

The mechanism remains similar to classical or acid chloride-mediated esterification but benefits from enhanced molecular interactions under microwave conditions.

Reaction Conditions

Key parameters include:

-

Using a microwave reactor set at controlled power levels (e.g., 300–500 W).

-

Conducting reactions in sealed vessels to maintain pressure.

-

Selecting solvents with high dielectric constants for efficient energy absorption.

Advantages and Limitations

Microwave-assisted synthesis offers rapid reaction rates and improved yields but requires specialized equipment.

Optimization Techniques

Achieving high yield and purity for This compound requires careful optimization of reaction parameters such as temperature, solvent choice, catalyst concentration, and molar ratios of reactants.

Solvent Selection

Solvents play a critical role in solubilizing reactants and facilitating water removal during esterification:

-

Non-polar solvents like toluene are preferred for azeotropic distillation.

-

Polar aprotic solvents like dichloromethane are suitable for acid chloride-mediated reactions.

Catalyst Loading

The amount of catalyst used can significantly influence reaction rates:

-

For acid-catalyzed reactions, concentrations between 0.5%–5% (w/w) are typical.

-

Enzymatic reactions require precise enzyme-to-substrate ratios for optimal activity.

Temperature Control

Maintaining appropriate temperatures prevents side reactions:

-

Classical esterifications typically require higher temperatures (80°C–120°C).

-

Enzymatic methods operate efficiently at lower temperatures (30°C–50°C).

Data Tables

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Esterification | 60–80 | 6–12 h | Acid catalyst, high temperature | Simple setup | Lower yields |

| Acid Chloride Method | 80–95 | 3–6 h | Acid chloride intermediate | High efficiency | Additional preparation step |

| Enzymatic Esterification | 70–85 | 12–24 h | Lipase catalyst | Mild conditions | High cost |

| Microwave-Assisted | 85–90 | <1 h | Microwave irradiation | Rapid synthesis | Requires specialized equipment |

Q & A

Q. What are the key synthetic pathways for 7-Hydroxy-2-naphthyl 4-ethoxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between naphthol and benzoate derivatives. For example, related compounds are synthesized using dimethylformamide (DMF) as a solvent with potassium carbonate as a base to facilitate ester bond formation. Reaction optimization includes adjusting solvent polarity, temperature (heating under reflux), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization or column chromatography can improve yields .

Q. What spectroscopic methods are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure by identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon signals.

- IR Spectroscopy : To detect functional groups (e.g., ester C=O stretch ~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HREIMS) : For precise molecular weight confirmation. Cross-referencing with literature data for analogous compounds is critical to resolve ambiguities, such as overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity results in cell-based assays for this compound?

Contradictions may arise from differences in cell lines, assay protocols, or compound purity. Methodological recommendations include:

- Standardizing cell culture conditions (e.g., RPMI 1640 medium, fetal bovine serum) across replicates.

- Using multiple cell lines (e.g., CNE-2, BEL-7402) to assess selectivity.

- Validating results with orthogonal assays (e.g., apoptosis markers alongside MTT viability tests). Statistical analysis of IC₅₀ values via nonlinear regression ensures robustness .

Q. What advanced techniques are suitable for studying the crystal structure and supramolecular interactions of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving crystal packing and hydrogen-bonding networks. For related naphthalene derivatives, studies have identified π-π stacking and van der Waals interactions as critical to molecular arrangement. Synchrotron-based microspectroscopic imaging can further probe surface adsorption dynamics in environmental contexts .

Q. How should experimental designs account for environmental adsorption properties of this compound?

To study indoor surface interactions (e.g., adsorption on polymers or glass):

- Use controlled chambers to simulate humidity and temperature.

- Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics.

- Pair with gas chromatography-mass spectrometry (GC-MS) to analyze volatile byproducts .

Methodological Challenges

Q. What strategies improve the yield and purity of this compound during scale-up?

Challenges include side reactions (e.g., hydrolysis of ester groups) and purification bottlenecks. Solutions involve:

- Using anhydrous solvents and inert atmospheres to minimize degradation.

- Optimizing column chromatography gradients (e.g., hexane/ethyl acetate mixtures).

- Implementing inline UV monitoring during high-performance liquid chromatography (HPLC) purification .

Q. How can computational modeling assist in predicting the compound’s reactivity or bioactivity?

Density functional theory (DFT) calculations can predict electrophilic aromatic substitution sites on the naphthyl ring. Molecular docking studies with enzymes (e.g., cytochrome P450) may elucidate metabolic pathways. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction intermediates) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Compound Storage : Store in desiccated, light-protected conditions to prevent ester hydrolysis.

- Assay Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity).

- Documentation : Report detailed synthetic routes, purity levels (>95% by HPLC), and cell passage numbers .

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

Contaminants or polymorphism may cause shifts. Strategies include:

- Re-crystallizing the compound from different solvents (e.g., ethanol vs. acetone).

- Using deuterated solvents with varying polarities to assess signal splitting.

- Comparing with solid-state NMR or X-ray powder diffraction data to detect polymorphic forms .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.